1,1-Diethoxy-2-methylbutane

Overview

Description

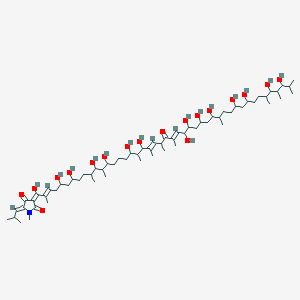

“1,1-Diethoxy-2-methylbutane” is a chemical compound with the molecular formula C9H20O2 . It is also known as Butyraldehyde, 2-methyl-, diethyl acetal .

Synthesis Analysis

A parametric study of the synthesis processes of 1,1-Diethoxybutane (DEB) using a catalytic fixed bed reactor and distillation column has been conducted .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C9H20O2/c1-5-8(4)9(10-6-2)11-7-3/h8-9H,5-7H2,1-4H3 .

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 160.25 g/mol . It has a computed XLogP3-AA value of 2.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 6 rotatable bonds . The topological polar surface area is 18.5 Ų .

Scientific Research Applications

Pyrolysis Chemistry

1,1-Diethoxybutane, a promising next-generation biofuel, has been studied for its pyrolysis chemistry. The pyrolysis of 1,1-diethoxybutane was investigated in a flow reactor using synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS). This study revealed several oxygenated and hydrocarbon products, including radicals. The study's detailed kinetic model provided insights into the crucial consumption pathways of 1,1-diethoxybutane and the formation and consumption pathways of intermediates and products, highlighting its potential in fuel consumption and low sooting tendency compared to fossil-derived fuels (Zeng et al., 2019).

Synthesis of Heterocyclic Compounds

1,1-Diethoxy-3-isothiocyanatobutane, synthesized from the reaction of 3-isothiocyanatobutanal with ethanol, serves as a precursor for various heterocyclic compounds. This includes the synthesis of 3-methylaminobutanal diethylacetal, N-thioamides, and dihydropyridine-thione, showcasing its role in creating complex organic molecules (Fisyuk et al., 1997).

Microplant Process Development

The etherification of 2-ethoxy-2-methylbutane, a process relevant to 1,1-diethoxy-2-methylbutane, was evaluated in a laboratory-scale integrated trial plant, a microplant. This demonstrated the microplant's efficiency in scaling up chemical industry processes, showing the practical application of this compound in industrial process development (Sundberg et al., 2013).

Renewable Fuel Additive Production

1,1-Diethoxybutane has been explored as a potential additive for oxygenated diesel, produced from bioethanol and butanal. The study on catalytic reactive distillation for its production demonstrated the possibility of using bio-derived alcohols for fuel additive production, aligning with renewable resource utilization (Agirre et al., 2011).

Acetal Synthesis and Process Intensification

The synthesis of acetals like 1,1-diethoxybutane has been studied using Amberlyst 47 ion-exchange resin, providing important insights into the thermodynamic, kinetic, and adsorption parameters crucial for designing and optimizing integrated reaction-separation processes (Rahaman et al., 2015). Additionally, the exploration of multifunctional technologies for acetal production, including the Simulated Moving Bed Reactor and PermSMBR, highlights process intensification in this domain (Pereira & Rodrigues, 2013).

Modified Carbohydrate Synthesis

1,1-Diethoxy-5-hydroxypent-3-yn-2-one derivatives, related to this compound, have been used in the synthesis of modified carbohydrates. This demonstrates the compound's utility in creating new carbohydrate analogues, contributing to the field of organic chemistry and pharmaceuticals (Valdersnes et al., 2012).

properties

IUPAC Name |

1,1-diethoxy-2-methylbutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c1-5-8(4)9(10-6-2)11-7-3/h8-9H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPSQZAQCBGYCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019579 | |

| Record name | 1,1-Diethoxy-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3658-94-4 | |

| Record name | 1,1-Diethoxy-2-methylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3658-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Diethoxy-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B3036495.png)

![4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B3036499.png)

![3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3036503.png)

![4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B3036504.png)

![3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036508.png)